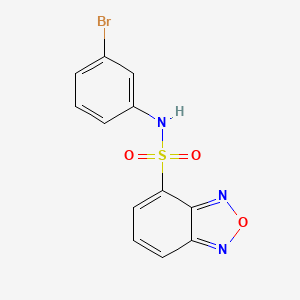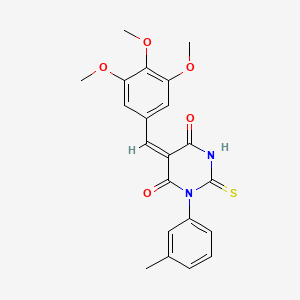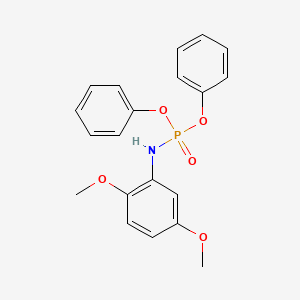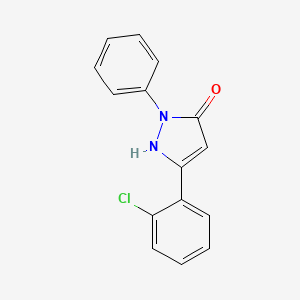![molecular formula C17H20N2OS B4616876 N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)
N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea," involves the reaction of amines with isocyanates or carbodiimides. For example, the synthesis of N-phenyl-N′-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas from the corresponding oxazolidinones highlights the versatility and adaptability of urea synthesis methods to produce various derivatives with distinct substituents (Bosc & Jarry, 1998).
Molecular Structure Analysis
The structural characterization of urea derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly employed. For instance, a study on 3-[(E)-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] amino]-1-phenylthiourea, a compound with a similar structure, utilized these techniques to elucidate its molecular structure, revealing a monoclinic system with specific cell parameters (Anitha et al., 2019).
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and tautomerism, which significantly impact their chemical properties. For example, tri-substituted ureas containing phenyl and N-heterocyclic substituents exhibit amino–imino tautomerism, and their chemical reactivity can be influenced by the substitution pattern on the phenyl ring (Iriepa & Bellanato, 2013).
Applications De Recherche Scientifique
Urea Derivatives in Plant Biology
Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ), are known for their cytokinin-like activity, which exceeds that of adenine compounds. These compounds have been extensively used in in vitro plant morphogenesis studies for their positive regulatory effects on cell division and differentiation. Structure-activity relationship studies have identified new urea cytokinins that specifically enhance adventitious root formation, providing insights into their biological activity and mode of action in plant growth and development (Ricci & Bertoletti, 2009).
Structural and Computational Studies
The synthesis and characterization of novel urea derivatives, such as N4-phenylthiosemicarbazone, have been subject to combined experimental and computational studies. These studies not only provide insights into the crystal structure and electronic properties of these compounds but also explore their potential applications in non-linear optics (NLO) activity. Such research underscores the versatility of urea derivatives in materials science and their potential for innovative applications (Anitha et al., 2019).
Enzyme Inhibition and Anticancer Activity
New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activity. These compounds have shown promising antiproliferative action, indicating their potential in developing new anticancer therapies (Esteves-Souza et al., 2006).
Anion Recognition and Hydrogel Formation
Certain urea derivatives can form hydrogels and have anion recognition properties, which can be tuned by the identity of the anion. This property is useful in the development of materials with specific physical properties for potential applications in drug delivery systems and materials science (Lloyd & Steed, 2011).
Nutritional Management in Urea Cycle Disorders
Although not directly related to N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea, it's worth mentioning that urea cycle disorders highlight the critical role of urea and its derivatives in metabolic pathways. Research on sodium phenylbutyrate, a treatment for urea cycle disorders, shows its impact on the metabolism of branched-chain amino acids, suggesting the potential for better management of these disorders through targeted amino acid supplementation (Scaglia, 2010).
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-21-16-11-5-10-15(13-16)19-17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCMVUHIOGFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)
![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)
![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)


![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)
![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)
![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)
